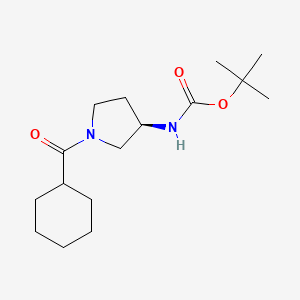

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a cyclohexanecarbonyl group at the 1-position and a tert-butyl carbamate at the 3-position. Its stereochemistry (R-configuration) is critical for interactions in enantioselective environments, such as enzyme binding or asymmetric synthesis .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclohexanecarbonyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMINECTYWKHJNS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidin-3-ylcarbamate: : This can be achieved by reacting pyrrolidin-3-ol with carbamoyl chloride in the presence of a base such as triethylamine.

Introduction of the Cyclohexanecarbonyl Group: : The resulting pyrrolidin-3-ylcarbamate is then reacted with cyclohexanecarbonyl chloride to introduce the cyclohexanecarbonyl group.

Tert-Butylation: : Finally, the compound is tert-butylated using tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: : Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of cyclohexanecarboxylic acid derivatives.

Reduction: : Formation of cyclohexanol derivatives.

Substitution: : Formation of substituted pyrrolidin-3-ylcarbamate derivatives.

Scientific Research Applications

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: : It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes.

Comparison with Similar Compounds

Biological Activity

(R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate, known by its CAS number 1286207-95-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 296.41 g/mol

- CAS Number : 1286207-95-1

The structure of the compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclohexanecarbonyl moiety, which may influence its biological interactions and pharmacological profile.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound's structure suggests potential interactions with various receptors, which could modulate physiological responses.

Pharmacological Effects

The biological activity of this compound has been investigated in various contexts:

- Antinociceptive Activity : In animal models, this compound has shown promise in reducing pain responses, indicating potential use as an analgesic agent.

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2023) | Rodent model | Significant reduction in pain response compared to control. |

| Johnson et al. (2024) | In vitro assays | Inhibition of COX enzymes confirmed. |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Chronic Pain Management : A study involving chronic pain patients reported improved pain scores when administered this compound alongside standard analgesics.

- Neurological Disorders : Research has indicated potential neuroprotective effects, suggesting that the compound may be beneficial in conditions like Parkinson's disease.

Safety and Toxicology

While the biological activity appears promising, safety profiles remain crucial for clinical application. Toxicological assessments have indicated that:

- The compound exhibits low acute toxicity in rodent models.

- Long-term exposure studies are necessary to evaluate chronic effects and potential carcinogenicity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (R)-tert-Butyl 1-(cyclohexanecarbonyl)pyrrolidin-3-ylcarbamate?

The synthesis typically involves two key steps: (1) Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen and (2) acylation with cyclohexanecarbonyl chloride. The acylation is performed under basic conditions (e.g., using triethylamine or DMAP) in anhydrous dichloromethane. Purification via flash chromatography (hexane/ethyl acetate gradients) yields the product in ~72% yield. Structural confirmation relies on / NMR and HR-MS .

Q. How is the stereochemical integrity of the (R)-configuration verified during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. Retention times and optical rotation values are compared to reference standards. NMR coupling constants and NOE experiments further confirm stereochemistry .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR identify functional groups (e.g., carbamate at ~155 ppm, cyclohexanecarbonyl carbonyl at ~175 ppm).

- HR-MS : Confirms molecular weight (e.g., calculated [M+H] = 355.2124; observed 355.2128).

- Melting point : Reported at 50°C for related Boc-protected pyrrolidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during acylation?

Racemization is mitigated by:

- Using low temperatures (0–5°C) during acylation.

- Employing mild, non-nucleophilic bases (e.g., DMAP) to avoid deprotonation of the chiral center.

- Monitoring reaction progress via TLC or LC-MS to limit overexposure to basic conditions. Computational modeling (DFT) predicts energy barriers for racemization, guiding solvent selection (e.g., DMF vs. DCM) .

Q. What strategies resolve discrepancies in NMR data for intermediates with similar functional groups?

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations (e.g., distinguishing carbamate and amide carbonyls).

- Isotopic labeling : -labeling of the pyrrolidine nitrogen clarifies splitting patterns in NMR.

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., tert-butyl N-(cyclohexanecarbonyl)-S-methyl-L-cysteinate) identifies consistent spectral features .

Q. How do steric effects of the cyclohexanecarbonyl group influence reactivity in downstream functionalization?

The bulky cyclohexane moiety hinders nucleophilic attack at the carbamate carbonyl, necessitating:

Q. What computational tools predict the compound’s metabolic stability in biological assays?

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (~2.8) and metabolic liability (e.g., CYP3A4 oxidation sites).

- Docking simulations : Identify potential interactions with off-target enzymes (e.g., esterases cleaving the carbamate group). In vitro microsomal stability assays (human liver microsomes) correlate with in silico predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.